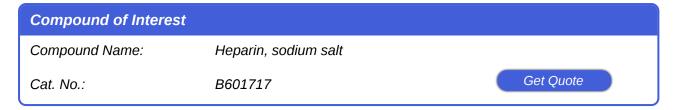


# Application Notes: Heparin Sodium Salt in Human Pluripotent Stem Cell Culture

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#### Introduction

Heparin sodium salt, a highly sulfated glycosaminoglycan, is a widely utilized supplement in human pluripotent stem cell (hPSC) culture. Its primary role is to potentiate the activity of fibroblast growth factor 2 (FGF-2), a critical component for maintaining pluripotency and promoting proliferation in feeder-free culture systems. Heparin achieves this by stabilizing FGF-2 and facilitating its binding to the FGF receptor (FGFR), thereby activating downstream signaling pathways essential for hPSC self-renewal. Beyond its role in pluripotency maintenance, recent studies have highlighted heparin's utility in directing hPSC differentiation towards specific lineages, such as cardiomyocytes.

## **Key Applications**

- Maintenance of Pluripotency: Heparin is a crucial component of many defined, serum-free hPSC culture media, where it works synergistically with FGF-2 to support the undifferentiated state. It helps in the robust expansion of hPSCs while maintaining their characteristic morphology and expression of pluripotency markers such as SSEA-3.[1]
- Enhanced Cell Proliferation: The addition of heparin to hPSC culture media can lead to increased cell densities.[1] It promotes cell cycle progression, in part through the induction of cyclin D1.[1]
- Directed Differentiation: Heparin has been identified as a key factor in promoting the efficient differentiation of hPSCs into cardiomyocytes.[2][3] In chemically defined, albumin-free media,



heparin treatment can consistently yield cardiomyocyte populations of over 80% purity.[2][3] It appears to modulate Wnt signaling, a critical pathway in cardiac lineage commitment.[4]

• Stabilization of Growth Factors: Heparin binds to and stabilizes various growth factors, most notably FGF-2, protecting them from proteolytic degradation and increasing their biological activity.[5][6][7] This stabilizing effect allows for lower concentrations of exogenous FGF-2 to be used in the culture medium.[1]

## **Data Summary**

The following tables summarize the quantitative data from various studies on the use of heparin in hPSC culture.

Table 1: Heparin Concentration and its Effect on hPSC Proliferation and Pluripotency



Heparin Concentration	FGF-2 Concentration	Cell Line	Key Findings	Reference
100 - 200 ng/mL	0 ng/mL	HUES-1	Promoted proliferation in a dose-dependent manner; maintained high SSEA-3 expression.	[1]
100 ng/mL	10 ng/mL	HUES-1	Achieved maximal cell densities with high SSEA-3 expression. Higher FGF-2 concentrations (>20 ng/mL) were deleterious.	[1]
1000 ng/mL	0 ng/mL	HUES-1	Markedly deleterious to cell proliferation.	[1]
Not Specified	Not Specified	Multiple hPSC lines	Used in a defined, xeno-free medium for expansion of hPSCs.	[8]

Table 2: Heparin in Directed Differentiation of hPSCs to Cardiomyocytes



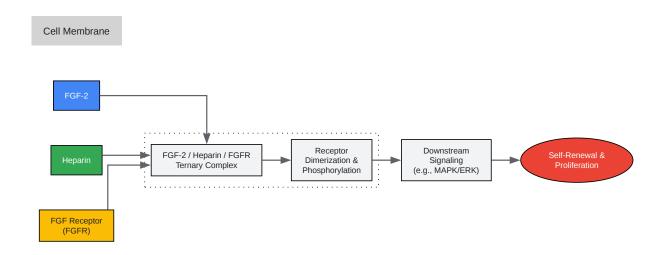
Heparin Concentration	Wnt Modulator	Cell Line	Differentiation Efficiency (% Positive Cells)	Reference
3 μg/mL	IWP2 (Wnt inhibitor)	H1, H9, and >10 iPSC lines	Consistently ≥80% (up to 95%) cTNT positive.	[4]
3 μg/mL	None	hPSCs	Significantly increased the percentage of NKX2.5- and cTNT-positive cells, though cotreatment with IWP2 yielded the highest efficiency.	[4]

## **Signaling Pathways and Experimental Workflows**

FGF Signaling Pathway in hPSC Self-Renewal

Heparin plays a crucial role in the FGF signaling pathway, which is fundamental for maintaining the pluripotency of hPSCs. Heparin binds to both FGF-2 and the FGF receptor (FGFR), facilitating the formation of a stable ternary complex. This complex formation leads to the dimerization and transphosphorylation of the FGFRs, initiating a downstream signaling cascade that ultimately supports self-renewal and proliferation.





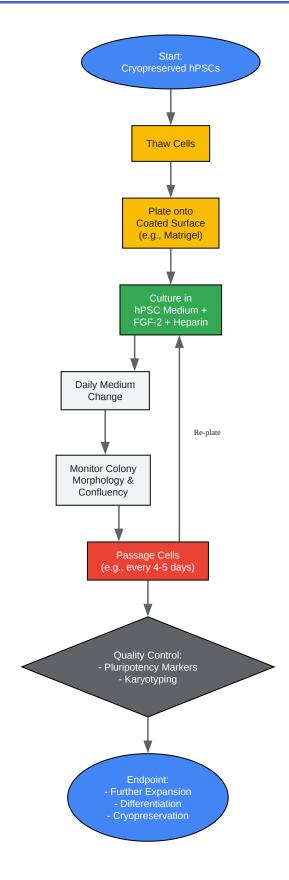
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FGF signaling pathway in hPSC self-renewal.

Experimental Workflow: hPSC Culture with Heparin Supplementation

This diagram outlines the typical workflow for culturing human pluripotent stem cells using a medium supplemented with heparin sodium salt.





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Workflow for hPSC culture with heparin.



### **Protocols**

## Protocol 1: Maintenance of Undifferentiated hPSCs with Heparin Supplementation

This protocol describes the routine culture and maintenance of hPSCs in a defined, serum-free medium supplemented with heparin sodium salt.

#### Materials:

- hPSC line
- hPSC culture medium (e.g., mTeSR1™, Essential 8™)
- Recombinant human FGF-2
- Heparin sodium salt solution (sterile, tissue culture grade)
- Substrate for coating culture vessels (e.g., Matrigel®, Vitronectin)
- DMEM/F-12
- Passaging reagent (e.g., ReLeSR™, Versene)
- Sterile tissue culture plates/flasks
- Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

#### Procedure:

- Preparation of Complete hPSC Medium:
  - Thaw the basal medium, FGF-2, and any other supplements according to the manufacturer's instructions.
  - Aseptically add FGF-2 to the basal medium to the desired final concentration (e.g., 10 ng/mL).[1]
  - Add heparin sodium salt to the medium to a final concentration of 100-200 ng/mL.[1]



- Store the complete medium at 2-8°C and use within 1-2 weeks.
- Coating of Culture Vessels:
  - Coat tissue culture plates with the chosen substrate (e.g., Matrigel®) according to the manufacturer's protocol. This typically involves diluting the substrate in cold DMEM/F-12 and incubating the plates for at least 1 hour at room temperature or overnight at 2-8°C.
- Thawing and Plating of hPSCs:
  - Rapidly thaw a cryovial of hPSCs in a 37°C water bath.
  - Gently transfer the cells to a conical tube containing pre-warmed complete hPSC medium.
  - Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.
  - Aspirate the supernatant and gently resuspend the cell pellet in fresh complete hPSC medium.
  - Plate the cells onto the pre-coated culture vessel.
- Routine Culture and Maintenance:
  - Incubate the cells at 37°C, 5% CO<sub>2</sub>.
  - Perform a full medium change daily with fresh, pre-warmed complete hPSC medium containing heparin.
  - Monitor the cultures daily for colony morphology and confluency. Healthy hPSC colonies should have defined borders and a high nucleus-to-cytoplasm ratio.
- Passaging of hPSCs:
  - When the colonies become large and/or the culture reaches approximately 80% confluency (typically every 4-5 days), the cells should be passaged.
  - Use a gentle, enzyme-free passaging reagent to detach the colonies as small aggregates.
  - Re-plate the cell aggregates onto newly coated plates at the desired split ratio.



## Protocol 2: Directed Differentiation of hPSCs to Cardiomyocytes using Heparin

This protocol is adapted from published methods and describes a chemically defined, albumin-free method for cardiac differentiation.[2][3][4]

#### Materials:

- Undifferentiated hPSCs cultured as described in Protocol 1.
- Basal differentiation medium (e.g., E8 basal medium or DMEM/F-12)
- CHIR99021 (Wnt signaling activator)
- IWP2 (Wnt signaling inhibitor)
- · Heparin sodium salt solution
- Matrigel® or Vitronectin-coated plates
- Cardiomyocyte maintenance medium (e.g., RPMI + B27 supplement)

#### Procedure:

- · Day 0: Induction of Differentiation:
  - Start with a confluent culture of high-quality hPSCs.
  - Aspirate the hPSC medium and replace it with basal differentiation medium supplemented with a Wnt activator (e.g., 6-12 μM CHIR99021).
- Day 1-2: Continued Wnt Activation:
  - On Day 1, replace the medium with fresh basal differentiation medium containing the same concentration of CHIR99021.
- Day 3-6: Wnt Inhibition and Heparin Treatment:



- On Day 3, aspirate the medium and replace it with basal differentiation medium supplemented with a Wnt inhibitor (e.g., 5 μM IWP2) and heparin (e.g., 3 μg/mL).[4]
- Continue this treatment, replacing the medium every other day until Day 7.
- Day 7 onwards: Cardiomyocyte Maintenance:
  - On Day 7, switch to a cardiomyocyte maintenance medium.
  - Spontaneously contracting areas should become visible between days 8 and 12.
- Day 10-15: Characterization:
  - The efficiency of differentiation can be assessed by flow cytometry or immunofluorescence for cardiac-specific markers such as cardiac troponin T (cTNT) and NKX2.5.[4] This protocol can consistently generate cultures with over 80% cTNT-positive cells.[2][3]

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